molecular formula C13H13N5O5 B7738963 N'-[(E)-(2,4-DIHYDROXYPHENYL)METHYLIDENE]-3-(3,5-DIOXO-2,3,4,5-TETRAHYDRO-1,2,4-TRIAZIN-6-YL)PROPANEHYDRAZIDE

N'-[(E)-(2,4-DIHYDROXYPHENYL)METHYLIDENE]-3-(3,5-DIOXO-2,3,4,5-TETRAHYDRO-1,2,4-TRIAZIN-6-YL)PROPANEHYDRAZIDE

Cat. No.: B7738963
M. Wt: 319.27 g/mol
InChI Key: OJDCCZBNZULHTC-MKMNVTDBSA-N
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Description

N’-[(E)-(2,4-DIHYDROXYPHENYL)METHYLIDENE]-3-(3,5-DIOXO-2,3,4,5-TETRAHYDRO-1,2,4-TRIAZIN-6-YL)PROPANEHYDRAZIDE is a complex organic compound characterized by its unique structure, which includes a dihydroxyphenyl group and a triazine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N’-[(E)-(2,4-DIHYDROXYPHENYL)METHYLIDENE]-3-(3,5-DIOXO-2,3,4,5-TETRAHYDRO-1,2,4-TRIAZIN-6-YL)PROPANEHYDRAZIDE typically involves the condensation of 2,4-dihydroxybenzaldehyde with 3-(3,5-dioxo-2,3,4,5-tetrahydro-1,2,4-triazin-6-yl)propanehydrazide under acidic or basic conditions. The reaction is usually carried out in a solvent such as ethanol or methanol, and the product is purified by recrystallization or chromatography.

Industrial Production Methods

Industrial production methods for this compound are not well-documented, but they would likely involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing efficient purification techniques.

Chemical Reactions Analysis

Types of Reactions

N’-[(E)-(2,4-DIHYDROXYPHENYL)METHYLIDENE]-3-(3,5-DIOXO-2,3,4,5-TETRAHYDRO-1,2,4-TRIAZIN-6-YL)PROPANEHYDRAZIDE can undergo various chemical reactions, including:

    Oxidation: The dihydroxyphenyl group can be oxidized to form quinones.

    Reduction: The imine group can be reduced to form amines.

    Substitution: The hydroxyl groups can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used for nucleophilic substitution reactions.

Major Products

    Oxidation: Quinones and related compounds.

    Reduction: Amines and related derivatives.

    Substitution: Alkylated or acylated derivatives.

Scientific Research Applications

N’-[(E)-(2,4-DIHYDROXYPHENYL)METHYLIDENE]-3-(3,5-DIOXO-2,3,4,5-TETRAHYDRO-1,2,4-TRIAZIN-6-YL)PROPANEHYDRAZIDE has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or as a ligand in biochemical assays.

    Medicine: Explored for its potential therapeutic properties, such as anti-inflammatory or anticancer activities.

Mechanism of Action

The mechanism of action of N’-[(E)-(2,4-DIHYDROXYPHENYL)METHYLIDENE]-3-(3,5-DIOXO-2,3,4,5-TETRAHYDRO-1,2,4-TRIAZIN-6-YL)PROPANEHYDRAZIDE is not fully understood, but it is believed to involve interactions with specific molecular targets and pathways. For example, the compound may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. Additionally, the compound’s structure allows it to interact with various cellular components, potentially affecting cell signaling pathways and gene expression.

Comparison with Similar Compounds

N’-[(E)-(2,4-DIHYDROXYPHENYL)METHYLIDENE]-3-(3,5-DIOXO-2,3,4,5-TETRAHYDRO-1,2,4-TRIAZIN-6-YL)PROPANEHYDRAZIDE can be compared with other similar compounds, such as:

These compounds share similar structural features but differ in their substituents, which can affect their chemical reactivity and biological activity. The unique combination of functional groups in N’-[(E)-(2,4-DIHYDROXYPHENYL)METHYLIDENE]-3-(3,5-DIOXO-2,3,4,5-TETRAHYDRO-1,2,4-TRIAZIN-6-YL)PROPANEHYDRAZIDE makes it a valuable compound for various research applications.

Properties

IUPAC Name

N-[(E)-(2,4-dihydroxyphenyl)methylideneamino]-3-(3,5-dioxo-2H-1,2,4-triazin-6-yl)propanamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H13N5O5/c19-8-2-1-7(10(20)5-8)6-14-17-11(21)4-3-9-12(22)15-13(23)18-16-9/h1-2,5-6,19-20H,3-4H2,(H,17,21)(H2,15,18,22,23)/b14-6+
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OJDCCZBNZULHTC-MKMNVTDBSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1O)O)C=NNC(=O)CCC2=NNC(=O)NC2=O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC(=C(C=C1O)O)/C=N/NC(=O)CCC2=NNC(=O)NC2=O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H13N5O5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

319.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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